molecular formula C32H52O3 B15145825 Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)-

Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)-

Cat. No.: B15145825
M. Wt: 484.8 g/mol
InChI Key: JQZGFSMFYISVKP-LBQIISHASA-N
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Description

Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)- is a triterpenoid compound belonging to the dammarane family. This compound is characterized by its unique structure, which includes a diene system and hydroxyl groups at positions 3 and 24, with an acetate group at position 3. Triterpenoids like this one are known for their diverse biological activities and are often found in various plant species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)- typically involves multiple steps, starting from simpler triterpenoid precursors. One common method includes the chemical modification of dammarane-type triterpenoids. The hydroxyl groups at positions 3 and 24 can be introduced through selective oxidation and reduction reactions. The acetate group at position 3 is usually introduced via acetylation using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production of this compound may involve the extraction of dammarane-type triterpenoids from natural sources, followed by chemical modification to introduce the desired functional groups. This process often includes purification steps such as chromatography to isolate the target compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other bioactive triterpenoids.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are involved in glucose metabolism and insulin signaling. By inhibiting these enzymes, the compound can help regulate blood glucose levels and improve insulin sensitivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)- is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C32H52O3

Molecular Weight

484.8 g/mol

IUPAC Name

[(8R,10R,14R)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H52O3/c1-20(2)25(34)12-10-21(3)23-14-18-31(8)24(23)11-13-27-30(7)17-16-28(35-22(4)33)29(5,6)26(30)15-19-32(27,31)9/h23-28,34H,1,3,10-19H2,2,4-9H3/t23?,24?,25?,26?,27?,28?,30-,31+,32+/m0/s1

InChI Key

JQZGFSMFYISVKP-LBQIISHASA-N

Isomeric SMILES

CC(=C)C(CCC(=C)C1CC[C@@]2(C1CCC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC(=O)C)C)C)C)O

Canonical SMILES

CC(=C)C(CCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O

Origin of Product

United States

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